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Compound of Interest

Compound Name: NADA-green

Cat. No.: B609400

Audience: Researchers, scientists, and drug development professionals.

Introduction

NADA-Green (N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)-D-Alanine) is a fluorescent D-amino acid
(FDAA) probe designed for the specific labeling of peptidoglycan (PG) in live bacteria.[1] As an
analog of D-alanine, NADA-Green is incorporated into the bacterial cell wall by penicillin-
binding proteins (PBPs) and L,D-transpeptidases during active PG synthesis.[2][3] This
covalent labeling allows for the visualization of bacterial growth patterns, cell division, and the
effects of antibiotics that target cell wall biosynthesis, all with minimal perturbation to the cells.
[4] Its utility has been demonstrated across diverse bacterial species, including both Gram-
positive and Gram-negative bacteria.[5]

Physicochemical and Spectral Properties

The key properties of NADA-Green are summarized in the table below, providing essential
information for experimental setup.
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Property Value Reference(s)
Molecular Weight 303.66 g/mol
o ) ~450 nm (can vary with
Excitation Maximum (Aex) [1]
solvent)

~555 nm (can vary with

Emission Maximum (Aem) solvent) [1]
Extinction Coefficient (g) 25,000 M~icm~1

Recommended Solvent Dimethyl sulfoxide (DMSO)
Maximum Solubility (DMSO) 100 mM

N Store stock solutions at -20°C,
Storage Conditions ) [1114]
protected from light.

Mechanism of Incorporation

NADA-Green is integrated into the bacterial cell wall through the enzymatic machinery
responsible for peptidoglycan cross-linking. The terminal D-alanine of the pentapeptide stem of
a lipid Il precursor is the natural substrate for transpeptidases. NADA-Green mimics this
substrate and is incorporated into the PG sacculus. This process provides a direct readout of
active cell wall synthesis.
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Diagram 1. Mechanism of NADA-Green incorporation into peptidoglycan.

Experimental Protocols

The optimal concentration and incubation time for NADA-Green depend on the experimental
goal and the bacterial species. Two primary strategies are employed: continuous labeling for
monitoring growth over time and pulse-chase labeling for visualizing sites of new PG synthesis.

Protocol 1: Continuous Labeling for Bacterial Growth
Monitoring

This protocol is suitable for observing overall growth patterns and cell morphology over several

generations.
Materials:
 NADA-Green powder

e Anhydrous DMSO
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o Bacterial culture in appropriate liquid medium (e.g., LB, TSB)
 Sterile microcentrifuge tubes and culture tubes

Procedure:

o Prepare NADA-Green Stock Solution:

o Dissolve NADA-Green powder in anhydrous DMSO to a final concentration of 10-50 mM.
[5] For example, to make a 10 mM stock, dissolve 3.04 mg of NADA-Green (MW: 303.66)
in 1 mL of DMSO.

o Vortex thoroughly to ensure complete dissolution.
o Store the stock solution in small aliquots at -20°C, protected from light.[4]

e Labeling Bacteria:

[¢]

Grow a bacterial culture to the early or mid-exponential phase (e.g., OD600 of 0.1-0.4).

o Add the NADA-Green stock solution directly to the culture medium to a final concentration
of 1-10 uM.[6]

o For example, add 1 pL of a 10 mM stock solution to 10 mL of culture for a final
concentration of 1 uM.

o Continue to incubate the culture under normal growth conditions (e.g., 37°C with shaking).
e Imaging:
o At desired time points, withdraw a small aliquot of the bacterial culture.

o Optional: To reduce background fluorescence, centrifuge the cells (e.g., 5,000 x g for 2
minutes), remove the supernatant, and resuspend in fresh, pre-warmed medium or
phosphate-buffered saline (PBS).[5]

o Mount the cells on an agarose pad on a microscope slide for imaging.
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o Image using a fluorescence microscope equipped with a filter set appropriate for NADA-
Green (e.g., FITC or GFP filter set, Aex ~450 nm / Aem ~555 nm).[1]

Protocol 2: Pulse-Chase Labeling of E. coli

This protocol uses a high concentration of NADA-Green for a short period to specifically label
sites of active peptidoglycan synthesis.

Materials:

NADA-Green 50 mM stock solution in DMSO

E. coli culture in exponential growth phase

Pre-warmed LB medium or buffer

70% ethanol (for fixation, optional)

Microcentrifuge and tubes
Procedure:
e Cell Preparation:
o Grow an E. coli culture at 37°C to an OD600 of approximately 0.2-0.3.[2]
o Collect cells by centrifugation (5,000 x g for 3 minutes).
o Resuspend the cell pellet in a small volume of pre-warmed LB medium.[2]
e Pulse Labeling:

o Add NADA-Green stock solution to the cell suspension to a final concentration of 0.5 mM
(500 uM).[2][7] For example, add 1 pL of a 50 mM stock to 99 uL of cell suspension.

o Incubate at 37°C for a short period, typically 2 to 5 minutes for visualizing division septa or
20 minutes for more general cell wall labeling.[2][7]

e Washing and Fixation:
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o Terminate the labeling by immediately washing the cells. Centrifuge the cells and

resuspend the pellet in 1 mL of fresh medium or PBS. Repeat the wash step two more

times to remove unincorporated probe and reduce background.[5]

o (Optional) For endpoint analysis, cells can be fixed. After washing, resuspend the cells in

70% ethanol and incubate for 10 minutes.[2] Centrifuge and resuspend in PBS for

imaging.
e Imaging:

o Mount the live or fixed cells on an agarose pad.

o Image immediately using a fluorescence microscope with appropriate filter sets.

Summary of Recommended Concentrations

The choice of NADA-Green concentration is critical and depends on the experimental design.

o Bacterial Concentration Incubation

Application . . Reference(s)
Species Range Time
General Growth ) ) Continuous /
o Diverse Bacteria 1-10 uM [6]

Monitoring Long-term
Pulse-Chase ] ]

) E. coli 0.5mM (500 uM) 2 - 20 minutes [2][7]
Labeling
Pulse-Chase N )

) B. subtilis 500 uM ~20 minutes [5]
Labeling
Pulse Labeling A. tumefaciens ~250 uM 2 minutes [8]

Workflow for a Pulse-Chase Experiment

The following diagram outlines the key steps in a typical pulse-chase labeling experiment.
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Diagram 2. Experimental workflow for pulse-chase labeling with NADA-Green.

Important Considerations

¢ Cytotoxicity: While NADA-Green is reported to have minimal effect on bacterial growth at
low uM concentrations, the effects of high mM concentrations for extended periods have not
been thoroughly characterized.[1] It is recommended to perform growth curves in the
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presence of the desired NADA-Green concentration to confirm minimal perturbation for your
specific bacterium and conditions.

Photostability: As with any fluorescent probe, NADA-Green is susceptible to photobleaching.
To minimize this, use the lowest possible excitation light intensity and exposure times that
provide an adequate signal-to-noise ratio.

Background Fluorescence: Inadequate washing can lead to high background signal. Ensure
thorough washing steps, especially after high-concentration pulse labeling, to improve image
quality.[5]

Species Variability: The efficiency of NADA-Green uptake and incorporation can vary
between different bacterial species due to differences in cell wall structure (e.g., the outer
membrane of Gram-negative bacteria) and the specific transpeptidases present.[5]
Optimization of concentration and incubation time may be necessary for species not listed in
this guide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for NADA-Green in
Live Bacterial Cell Imaging]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b609400#0optimal-concentration-of-nada-green-for-
live-cell-imaging]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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